molecular formula C14H20O3 B14185423 (2S,3S)-2-[(4-methoxyphenyl)methoxy]hex-4-en-3-ol CAS No. 917839-15-7

(2S,3S)-2-[(4-methoxyphenyl)methoxy]hex-4-en-3-ol

Cat. No.: B14185423
CAS No.: 917839-15-7
M. Wt: 236.31 g/mol
InChI Key: HURCKZSDEQEZHG-FZMZJTMJSA-N
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Description

(2S,3S)-2-[(4-methoxyphenyl)methoxy]hex-4-en-3-ol is a chiral organic compound with a complex structure It features a hex-4-en-3-ol backbone with a methoxyphenyl group attached via a methoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-[(4-methoxyphenyl)methoxy]hex-4-en-3-ol typically involves several steps. One common method starts with the preparation of the hex-4-en-3-ol backbone, followed by the introduction of the methoxyphenyl group. The reaction conditions often include the use of protecting groups to ensure selective reactions at specific sites on the molecule. For example, the Mitsunobu reaction is a common technique used to introduce the methoxy group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes the use of high-purity reagents and advanced purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-[(4-methoxyphenyl)methoxy]hex-4-en-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the hex-4-en-3-ol backbone can be reduced to form a saturated alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the double bond can produce a saturated alcohol .

Scientific Research Applications

(2S,3S)-2-[(4-methoxyphenyl)methoxy]hex-4-en-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3S)-2-[(4-methoxyphenyl)methoxy]hex-4-en-3-ol involves its interaction with specific molecular targets. The methoxyphenyl group can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-2-[(4-methoxyphenyl)methoxy]hexane-3-ol: Similar structure but lacks the double bond.

    (2S,3S)-2-[(4-methoxyphenyl)methoxy]butane-3-ol: Shorter carbon chain.

    (2S,3S)-2-[(4-ethoxyphenyl)methoxy]hex-4-en-3-ol: Ethoxy group instead of methoxy.

Uniqueness

The presence of the double bond in the hex-4-en-3-ol backbone and the methoxyphenyl group makes (2S,3S)-2-[(4-methoxyphenyl)methoxy]hex-4-en-3-ol unique.

Properties

CAS No.

917839-15-7

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

(2S,3S)-2-[(4-methoxyphenyl)methoxy]hex-4-en-3-ol

InChI

InChI=1S/C14H20O3/c1-4-5-14(15)11(2)17-10-12-6-8-13(16-3)9-7-12/h4-9,11,14-15H,10H2,1-3H3/t11-,14-/m0/s1

InChI Key

HURCKZSDEQEZHG-FZMZJTMJSA-N

Isomeric SMILES

CC=C[C@@H]([C@H](C)OCC1=CC=C(C=C1)OC)O

Canonical SMILES

CC=CC(C(C)OCC1=CC=C(C=C1)OC)O

Origin of Product

United States

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